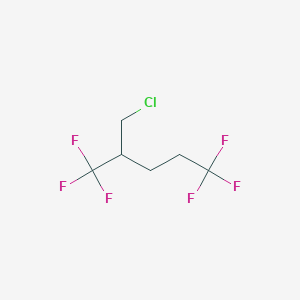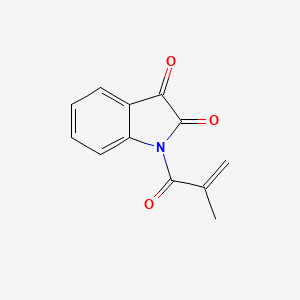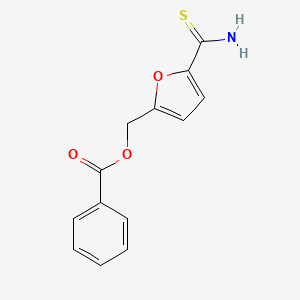
1,5-Pentanedione, 1,3,3,5-tetraphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Pentanedione, 1,3,3,5-tetraphenyl- is an organic compound with the molecular formula C29H24O2 It is a derivative of pentanedione, where four phenyl groups are attached to the carbon atoms at positions 1, 3, 3, and 5
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Pentanedione, 1,3,3,5-tetraphenyl- can be synthesized through several methods. One common approach involves the reaction of aromatic aldehydes with 1,2-diphenylethanone under basic conditions. Sodium hydroxide (NaOH) is often used as a catalyst in this reaction, which is typically carried out under solvent-free conditions to promote efficiency and environmental friendliness . The reaction proceeds smoothly, yielding high amounts of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,5-Pentanedione, 1,3,3,5-tetraphenyl- are not extensively documented, the general principles of organic synthesis and green chemistry can be applied. The use of solvent-free conditions, readily available reagents, and efficient catalysts like NaOH can be scaled up for industrial production, ensuring high yields and minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Pentanedione, 1,3,3,5-tetraphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,5-Pentanedione, 1,3,3,5-tetraphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,5-Pentanedione, 1,3,3,5-tetraphenyl- involves its interaction with molecular targets through its carbonyl and phenyl groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may affect cellular signaling pathways by interacting with specific receptors or proteins.
Vergleich Mit ähnlichen Verbindungen
1,5-Pentanedione, 1,3,3,5-tetraphenyl- can be compared with other similar compounds, such as:
1,2,4,5-Tetraphenyl-1,5-pentanedione: Similar structure but different substitution pattern.
1,3,5-Triphenyl-1,5-pentanedione: Lacks one
Eigenschaften
CAS-Nummer |
58338-00-4 |
|---|---|
Molekularformel |
C29H24O2 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
1,3,3,5-tetraphenylpentane-1,5-dione |
InChI |
InChI=1S/C29H24O2/c30-27(23-13-5-1-6-14-23)21-29(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-28(31)24-15-7-2-8-16-24/h1-20H,21-22H2 |
InChI-Schlüssel |
MDFCEBWWORIYES-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)CC(CC(=O)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)





![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)

![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfinyl]pyridin-1-ium](/img/structure/B14607161.png)
